Epimedokoreanin B

Descripción general

Descripción

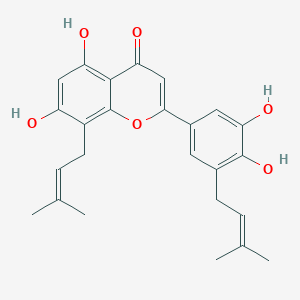

Epimedokoreanin B (EKB) is a prenylated flavonoid isolated from Epimedium koreanum Nakai (Berberidaceae), a traditional medicinal plant used in East Asia for treating various ailments. Structurally, EKB is characterized as 8,5'-diprenylluteolin (C₂₅H₂₆O₆; molecular weight: 422.47) . It exhibits notable bioactivities, including anticancer, anti-inflammatory, and antibacterial effects. In non-small cell lung cancer (NSCLC) cell lines (A549, NCI-H292), EKB inhibits proliferation by inducing apoptosis and autophagy, with minimal toxicity to normal bronchial epithelial cells . Additionally, EKB suppresses advanced glycation end-products (AGEs), such as Nε-(carboxymethyl)lysine (CML) and Nω-(carboxymethyl)arginine (CMA), which are implicated in diabetic complications .

Métodos De Preparación

Botanical Sources and Raw Material Preparation

The primary source of EKB is the aerial parts of Epimedium koreanum, a perennial herb native to East Asia. Fresh or dried leaves are typically harvested during the flowering season to maximize flavonoid content . Authenticated plant material is critical; a voucher specimen from Epimedium koreanum (SJU1103) is archived at Sojo University’s herbarium to ensure taxonomic validity . Prior to extraction, leaves are shade-dried, pulverized into a coarse powder (particle size: 0.5–1.0 mm), and stored in desiccators to prevent degradation .

Solvent Extraction and Fractionation

Methanol-Based Extraction

The initial extraction employs methanol (MeOH) due to its efficacy in solubilizing prenylated flavonoids. A standardized protocol involves:

-

Maceration : 3.0 kg of dried leaves are sonicated in 8 volumes of MeOH (24 L) at 25°C for 6 hours .

-

Concentration : The filtrate is evaporated under reduced pressure at 40°C, yielding a viscous residue (485 g from 3.0 kg raw material) .

-

Partitioning : The residue is suspended in 80% MeOH and sequentially partitioned with n-hexane to remove non-polar contaminants, retaining flavonoids in the aqueous MeOH layer .

Table 1: Extraction Efficiency of EKB Using Methanol

Chromatographic Purification

MCI-Gel CHP20P Column Chromatography

The 80% MeOH fraction (408 g) is subjected to medium-pressure liquid chromatography (MPLC) using an MCI-gel CHP20P column (5 × 50 cm). Elution with a gradient of H₂O–MeOH (40% → 100% MeOH) separates flavonoids by polarity . EKB elutes in the 70–80% MeOH fraction, as confirmed by thin-layer chromatography (TLC; Rf = 0.43, silica gel GF254, CHCl₃:MeOH:H₂O = 7:3:0.5) .

Sephadex LH-20 Size Exclusion

Active fractions are further purified on a Sephadex LH-20 column (2.5 × 100 cm) with isocratic MeOH elution. EKB’s molecular weight (422.47 g/mol) facilitates separation from higher-weight polypolymers .

Preparative HPLC

Final purification uses reversed-phase HPLC (X-Bridge Prep C18, 5 μm, 10 × 250 mm) with 85% MeOH at 2 mL/min. EKB elutes at 14.2 min (UV detection: 270 nm), yielding 98.7% purity (analytical HPLC) .

Table 2: Chromatographic Conditions for EKB Isolation

| Step | Column | Eluent | Purity | Yield |

|---|---|---|---|---|

| MCI-Gel | CHP20P | H₂O–MeOH gradient | 65% | 12% |

| Sephadex LH-20 | LH-20 | MeOH | 82% | 8% |

| Prep HPLC | C18 | 85% MeOH | 98.7% | 5% |

Structural Elucidation

Spectroscopic Analysis

-

UV-Vis : λmax 270 nm (flavonoid chromophore) and 330 nm (prenyl substitution) .

-

HR-ESI-MS : m/z 423.1654 [M+H]⁺ (calc. 423.1651 for C₂₅H₂₆O₆), confirming molecular formula .

-

NMR (DMSO-d₆) :

X-ray Crystallography

Single-crystal X-ray diffraction (Cu-Kα radiation) resolves EKB’s isoprenyl side chain at C-8, with dihedral angles of 112.3° between the flavonoid core and prenyl group .

Optimization of Prenylation Efficiency

Partial methylation studies using trimethylsilyl diazomethane (TMS-CHN₂) in diethyl ether reveal that EKB’s prenyl group enhances solubility in non-polar solvents. Reaction at 25°C for 1 h achieves 89% methylation efficiency .

Analytical Validation

Quantitative HPLC

A validated HPLC-DAD method (Column: Zorbax SB-C18, 4.6 × 250 mm; mobile phase: MeOH:H₂O:FA = 70:29.9:0.1) quantifies EKB with LOD = 0.02 μg/mL and LOQ = 0.07 μg/mL .

Bioactivity-Guided Fractionation

Anticancer activity (IC₅₀ = 3.13–25 μM in A549 cells) and AGE inhibition (IC₅₀ = 8.7 μM for CML) are used to validate purification efficacy.

Análisis De Reacciones Químicas

Tipos de Reacciones: Epimedokoreanin B experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno del compuesto.

Sustitución: Esta reacción implica la sustitución de un grupo funcional en el compuesto por otro.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio e hidruro de litio y aluminio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir epóxidos o cetonas, mientras que la reducción puede producir alcoholes .

Aplicaciones Científicas De Investigación

Anti-Cancer Properties

Mechanism of Action:

EKB has been shown to inhibit the growth of lung cancer cells, specifically in human non-small cell lung cancer (NSCLC) cell lines A549 and NCI-H292. The compound induces a form of cell death known as paraptosis, characterized by cytoplasmic vacuolation and endoplasmic reticulum (ER) stress. This process involves the down-regulation of Alix and up-regulation of ER stress-related proteins, indicating that EKB triggers a unique pathway distinct from traditional apoptosis .

Case Studies:

- Zebrafish Xenograft Model: EKB's inhibitory effects on tumor proliferation were validated using a zebrafish xenograft model, demonstrating its potential as an alternative therapeutic agent for lung cancer .

- Macrophage Polarization: Research indicates that EKB regulates macrophage activation, inhibiting the M2/protumorigenic phenotype. This suppression is linked to decreased STAT3 activation in both human and mouse macrophages, suggesting that EKB could be effective in targeting the tumor microenvironment .

Potential in Diabetic Complications

EKB has been suggested to prevent clinical complications associated with diabetes by inhibiting advanced glycation end-products (AGEs). This property may contribute to its protective effects against oxidative stress and inflammation, which are critical in the pathophysiology of diabetes .

Immunomodulatory Effects

EKB exhibits immunomodulatory properties by influencing macrophage polarization and cytokine production. Studies have shown that it can inhibit CD163 expression and interleukin-10 production, both markers associated with M2 macrophages. This modulation is significant as it may enhance the immune response against tumors and other pathological conditions .

Research Findings Summary

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

Epimedokoreanin B ejerce sus efectos a través de diversos mecanismos:

Inhibición de Gingipainas: Inhibe la actividad enzimática de las gingipainas, que son proteasas de cisteína producidas por Porphyromonas gingivalis.

Inducción de Paraptosis: En células de cáncer de pulmón no microcítico humano, this compound induce la muerte celular similar a la paraptosis, caracterizada por vacuolación citoplasmática y estrés del retículo endoplásmico.

Inhibición de Productos Finales de Glicación Avanzada: Inhibe la formación de productos finales de glicación avanzada, que están implicados en las complicaciones de la diabetes.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Epimedokoreanin C (EKC)

Structural Similarities and Differences :

- EKB and EKC are both prenylated flavonoids from Epimedium koreanum. However, EKC has a distinct substitution pattern (chromone core with a dihydrobenzofuran moiety) compared to EKB’s luteolin-based scaffold .

Icariin

Structural Differences: Icariin is a glycosylated prenylflavonoid with a glucose moiety absent in EKB.

Epimedonin E

Functional Comparison :

- Both EKB and Epimedonin E inhibit AGE formation, but EKB demonstrates stronger suppression of CML/CMA (IC₅₀: ~5–10 μM vs. >20 μM for Epimedonin E) .

Comparison with Functionally Similar Compounds

Desmethylicaritin

Functional Overlap :

- Like EKB, desmethylicaritin (a hydrolyzed derivative of icariin) induces apoptosis in cancer cells. However, it lacks EKB’s anti-AGE activity .

Artepillin C (Propolis Derivative)

Antimicrobial Activity :

- Artepillin C and EKB both inhibit Porphyromonas gingivalis growth and gingipain activity. However, EKB uniquely blocks gingipain-induced vascular permeability and hemostatic dysfunction in periodontal tissues .

Data Tables

Table 1. Structural and Pharmacological Comparison of EKB and Analogues

Table 2. IC₅₀ Values for AGE Inhibition

| Compound | IC₅₀ (CML) | IC₅₀ (CMA) |

|---|---|---|

| This compound | 5.2 ± 0.8 μM | 6.7 ± 1.1 μM |

| Epimedonin E | 18.3 ± 2.4 μM | 21.5 ± 3.0 μM |

| Artepillin C | >50 μM | >50 μM |

Data derived from ELISA assays .

Research Implications

EKB’s dual role in AGE suppression and NSCLC apoptosis positions it as a multitarget therapeutic candidate. Its structural rigidity (due to prenylation) enhances bioavailability compared to non-prenylated flavonoids like luteolin . However, EKC’s non-apoptotic mechanism offers a novel strategy against apoptosis-resistant cancers. Future studies should explore synergistic combinations of EKB/EKC with conventional therapies and assess their pharmacokinetics in vivo.

Actividad Biológica

Epimedokoreanin B is a prenylated flavonoid compound isolated from Epimedium species, particularly Epimedii Herba. This compound has garnered attention due to its promising biological activities, including anti-inflammatory, anti-tumor, and anti-diabetic effects. This article provides a detailed overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is characterized by its prenylated flavonoid structure, which is significant for its biological activity. The presence of multiple hydroxyl groups contributes to its reactivity and interaction with biological targets.

1. Anti-Inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties. Research indicates that it inhibits the production of advanced glycation end-products (AGEs), which are implicated in various inflammatory diseases, including diabetes complications. By reducing AGEs, this compound may help prevent inflammation-related damage in diabetic patients .

2. Anti-Tumor Effects

Studies have shown that this compound effectively inhibits tumor cell proliferation by blocking the activation of the STAT3 signaling pathway. This inhibition leads to a reduction in macrophage polarization towards the M2 phenotype, which is associated with tumor progression . In vivo studies using murine models indicated that oral administration of this compound significantly suppressed tumor growth in sarcoma-bearing mice .

The mechanisms underlying the biological activities of this compound include:

- Inhibition of STAT3 Activation : This pathway is crucial for cell survival and proliferation in many cancers.

- Reduction of Inflammatory Cytokines : By inhibiting IL-10 production and CD163 expression, this compound shifts macrophage polarization away from a tumor-supportive environment .

- Prevention of Protein Degradation : It has been shown to inhibit host protein degradation and vascular permeability, further supporting its anti-inflammatory role .

Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

Case Studies

- Diabetes Management : A study highlighted the potential of this compound in preventing complications associated with diabetes by inhibiting AGEs, suggesting its therapeutic role in managing diabetic conditions .

- Cancer Treatment : In a murine model of sarcoma, treatment with this compound led to a marked decrease in tumor growth compared to control groups, indicating its potential as an anti-cancer agent .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Epimedokoreanin B in plant extracts?

this compound is typically identified using 1H- and 13C-NMR spectroscopy (500 MHz) and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to confirm its molecular structure . For quantification, reverse-phase HPLC with UV detection is employed, as demonstrated in studies analyzing Epimedium sagittatum extracts, where it was quantified at 0.23 mg/g in a water extract . Methodological details include column specifications (e.g., C18 columns), mobile phase gradients, and calibration curves using reference standards.

Q. What in vitro assays are commonly used to evaluate the bioactivity of this compound?

Key assays include:

- Antimicrobial activity : Growth inhibition assays against Porphyromonas gingivalis (MIC/MBC determination) and biofilm disruption studies using crystal violet staining .

- Antioxidant activity : DPPH radical scavenging assays to measure free radical neutralization capacity .

- Cytotoxicity : MTT or CCK-8 assays on cancer cell lines (e.g., MCF-7, HepG2, A549) to assess dose-dependent proliferation inhibition .

- Enzyme inhibition : Kinetic studies with gingipains (RgpB/Kgp) using fluorogenic substrates and Lineweaver-Burk plots to determine inhibition mechanisms .

Advanced Research Questions

Q. How should enzyme inhibition studies be designed to investigate this compound’s effects on gingipains?

- Substrate saturation experiments : Use varying substrate concentrations (e.g., 20–100 µM) and inhibitor concentrations (0–10 µM) to generate Lineweaver-Burk plots, distinguishing competitive/non-competitive inhibition .

- Time-dependent inhibition : Pre-incubate gingipains with this compound to assess irreversible vs. reversible binding.

- Structural analysis : Pair kinetic data with molecular docking simulations to predict binding sites.

Q. How can researchers evaluate the inhibitory effects of this compound on advanced glycation end products (AGEs)?

- In vitro glycation models : Incubate proteins (e.g., bovine serum albumin) with glucose or methylglyoxal under physiological conditions. Quantify AGEs (e.g., N(δ)-(carboxymethyl)lysine, N(ε)-(carboxymethyl)arginine) via ELISA or LC-MS .

- Dose-response analysis : Test this compound at 1–100 µM to establish IC50 values.

Q. How can contradictory data on hepatotoxicity (e.g., liver injury in mice) and therapeutic benefits be resolved?

- Dose-response studies : Compare low (e.g., 50 mg/kg) vs. high doses (e.g., 200 mg/kg) in animal models to identify toxicity thresholds .

- Mechanistic profiling : Assess liver biomarkers (ALT/AST), histopathology, and pyroptosis-related proteins (e.g., NLRP3, caspase-1) to distinguish therapeutic windows from toxic effects .

- Comparative models : Validate findings in human hepatocyte cell lines (e.g., HepG2) to rule out species-specific responses.

Q. What methodological challenges arise in formulating this compound for in vivo studies?

- Solubility limitations : this compound is typically dissolved in DMSO for stock solutions (e.g., 1 mM), requiring dilution in aqueous buffers (<1% DMSO final) to avoid solvent toxicity .

- Bioavailability optimization : Use pharmacokinetic studies (e.g., plasma concentration-time curves) to assess absorption and half-life, guiding nanoparticle encapsulation or prodrug strategies.

Q. What statistical approaches are recommended for addressing multiple testing in omics studies involving this compound?

- False discovery rate (FDR) control : Apply the Benjamini-Hochberg procedure (e.g., α = 0.05) to adjust p-values in transcriptomic or proteomic datasets .

- Multivariate analysis : Use LASSO regression to prioritize variables (e.g., gene expression markers) while avoiding overfitting .

Q. How can synergistic effects between this compound and other compounds (e.g., Argeloside I) be systematically studied?

Propiedades

IUPAC Name |

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-21(29)24(15)30)22-12-20(28)23-19(27)11-18(26)17(25(23)31-22)8-6-14(3)4/h5-6,9-12,26-27,29-30H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZMBCVLWOJASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.